Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate
Description
Properties
IUPAC Name |
4-benzamido-3-benzoyloxynaphthalene-1-sulfonate;triethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17NO6S.C6H15N/c26-23(16-9-3-1-4-10-16)25-22-19-14-8-7-13-18(19)21(32(28,29)30)15-20(22)31-24(27)17-11-5-2-6-12-17;1-4-7(5-2)6-3/h1-15H,(H,25,26)(H,28,29,30);4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEBWKPQDBBKRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[NH+](CC)CC.C1=CC=C(C=C1)C(=O)NC2=C(C=C(C3=CC=CC=C32)S(=O)(=O)[O-])OC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in the field of medicinal chemistry.
Chemical Structure
The compound is characterized by a triethylammonium group, a benzamido moiety, and a benzoyloxy substituent on a naphthalene sulfonate backbone. This unique structure contributes to its solubility and biological interactions.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study reported that the compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL. This suggests potential applications in developing antimicrobial agents.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 50 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies revealed that it inhibited the proliferation of cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Study: HeLa Cell Line
- Concentration Tested: 25 µM
- Effect: 70% reduction in cell viability after 48 hours.
Enzyme Inhibition
This compound has been studied for its potential as an enzyme inhibitor. It was found to inhibit acetylcholinesterase activity, which may have implications for treating neurodegenerative diseases like Alzheimer's.
| Enzyme | Inhibition (%) at 100 µM |
|---|---|
| Acetylcholinesterase | 45 |
The biological activity of this compound can be attributed to several mechanisms:
- Membrane Disruption: The amphiphilic nature of the molecule may disrupt bacterial membranes, leading to cell lysis.
- Apoptosis Induction: In cancer cells, it triggers intrinsic apoptotic pathways, leading to cell death.
- Enzyme Interaction: The sulfonate group enhances binding affinity to target enzymes, resulting in effective inhibition.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound and enhancing its bioavailability. Modifications to the benzamido and benzoyloxy groups have shown promise in increasing potency and reducing cytotoxicity in non-target cells.
Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
The sulfonamide component of Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate suggests potential antibacterial activity. Similar compounds have demonstrated effectiveness against various bacterial strains, indicating that this compound could be explored for its antimicrobial applications. In vitro studies have shown that benzothiazole derivatives exhibit broad-spectrum activity against bacteria and fungi, with minimal inhibitory concentrations often in the low µg/mL range.
Antitumor Activity
Preliminary investigations into the antitumor effects of related compounds suggest that this class of molecules may inhibit cancer cell proliferation. For instance, derivatives containing the benzothiazole structure have been evaluated for their cytotoxic effects against several cancer cell lines, including non-small cell lung cancer and melanoma. Structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole ring can enhance antitumor efficacy.
Case Study: Anticonvulsant Evaluation
A study evaluated several benzothiazole derivatives for anticonvulsant activity using the maximal electroshock seizure (MES) test in mice. Compounds with similar structures showed significant protection against seizures at doses as low as 50 mg/kg, highlighting the potential of this compound in treating epilepsy and other sodium channel-mediated conditions .
Agricultural Science
Pesticidal Applications
Recent patents have suggested that compounds like this compound possess pesticidal properties. These molecules are designed to target pests from various phyla, including arthropods and mollusks, indicating their potential utility as agricultural pesticides. The synthesis processes and efficacy against specific pests are outlined in recent patent filings, which describe their use in crop protection strategies .
Materials Science
Surfactant Properties
Due to its amphiphilic nature, this compound can function as a surfactant in various formulations. Its ability to reduce surface tension makes it suitable for applications in detergents and emulsifiers. Moreover, its structural properties can be exploited to enhance the stability and performance of colloidal systems.
Summary of Applications
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
The compound’s unique structure invites comparisons with other sulfonates, benzamide derivatives, and naphthalene-based systems. Below, we analyze its properties relative to analogous compounds.
Sulfonate-Containing Compounds
- Phenylbenzimidazolesulfonic Acid (PBSA) : A UV filter in sunscreens, PBSA contains a sulfonic acid (–SO₃H) group attached to a benzimidazole ring. Unlike Triethylazanium 4-benzamido-3-(benzoyloxy)naphthalene-1-sulfonate, PBSA lacks the naphthalene backbone and cationic counterion, resulting in lower lipophilicity and distinct solubility profiles (water solubility: ~100 mg/mL) .
- Sodium 2-Naphthalenesulfonate : This simpler naphthalene sulfonate lacks substituents like benzamido or benzoyloxy groups. Its solubility in water exceeds 500 mg/mL, whereas this compound’s solubility is likely reduced due to bulky aromatic substituents .
Benzamide Derivatives
- 4-Benzylphenol: A phenolic compound with a benzyl group, it exhibits moderate hydrophobicity (logP ~3.5) and antimicrobial properties.
- Benzylparaben : A paraben ester with a benzyl group, this compound has antifungal properties and moderate water solubility (logP ~3.8). The benzoyloxy group in the target compound may mimic parabens’ ester-based reactivity but with altered degradation kinetics due to the naphthalene scaffold .
Naphthalene-Based Systems
- 1-Naphthol : A simple hydroxylated naphthalene derivative, 1-naphthol is highly reactive in electrophilic substitution reactions. The sulfonate and benzamido groups in this compound likely reduce its reactivity compared to 1-naphthol, favoring stability in aqueous environments .
- 2-Naphthol : Used in dyes and pharmaceuticals, 2-naphthol has a logP of ~2.5. The additional substituents in this compound may increase its logP, suggesting higher affinity for organic solvents .
Data Table: Key Properties of this compound vs. Analogs
Research Findings and Limitations
- Synthesis Challenges : Unlike simpler sulfonates (e.g., PBSA), the synthesis of this compound likely requires multi-step functionalization of the naphthalene core, analogous to methods used for heterocyclic systems in and .
- Stability : The benzoyloxy group may undergo hydrolysis under acidic or basic conditions, similar to parabens, necessitating pH-controlled storage .
- Analytical Detection : Solid-phase extraction (SPE) with HLB cartridges, as described in , could be adapted for isolating this compound from aqueous matrices, though recovery rates may vary due to its moderate hydrophobicity .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
